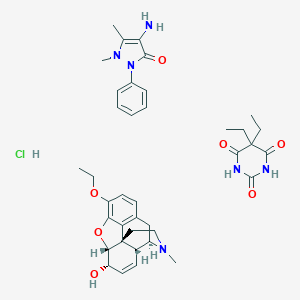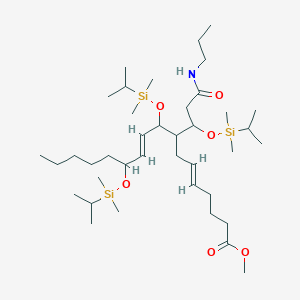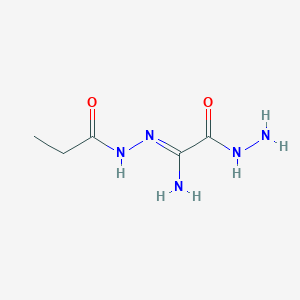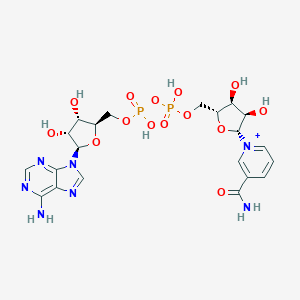![molecular formula C17H19N8O6P B056107 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid CAS No. 113811-42-0](/img/structure/B56107.png)
2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid, commonly known as DAPA, is a phosphonate derivative of aminopterin. It is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of thymidylate, an important component of DNA. DAPA has been extensively studied for its potential applications in cancer treatment and other diseases.
作用机制
DAPA works by inhibiting 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid, an enzyme that is essential for the synthesis of thymidylate, an important component of DNA. By inhibiting 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid, DAPA prevents the synthesis of thymidylate and inhibits DNA replication, leading to the death of cancer cells. DAPA has also been shown to have anti-inflammatory properties, which may contribute to its potential use in the treatment of rheumatoid arthritis.
Biochemical and Physiological Effects:
DAPA has been shown to have potent inhibitory effects on 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid, leading to the inhibition of DNA synthesis and cell proliferation. It has also been shown to have anti-inflammatory properties, which may contribute to its potential use in the treatment of rheumatoid arthritis. DAPA has been found to be relatively non-toxic to normal cells, making it a promising candidate for cancer treatment.
实验室实验的优点和局限性
One of the main advantages of DAPA is its potent inhibitory effects on 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid, making it a promising candidate for cancer treatment. DAPA has also been found to be relatively non-toxic to normal cells, which is an important consideration for any potential cancer treatment. However, the synthesis of DAPA is a complex process that requires expertise in organic chemistry. Additionally, DAPA has not yet been extensively studied in clinical trials, and its long-term safety and efficacy have not yet been established.
未来方向
There are several potential future directions for research on DAPA. One direction is to further investigate its potential use in cancer treatment, including its efficacy in combination with other chemotherapy agents. Another direction is to explore its potential use in the treatment of rheumatoid arthritis and other inflammatory diseases. Additionally, further research is needed to establish the long-term safety and efficacy of DAPA, as well as its potential use in other diseases.
合成方法
DAPA can be synthesized by the reaction of 4-[(2,4-diaminopteridin-6-yl)methylamino]benzoic acid with phosphorus oxychloride and triethylamine. The resulting compound is then treated with sodium hydroxide to yield DAPA. The synthesis of DAPA is a complex process that requires expertise in organic chemistry.
科学研究应用
DAPA has been studied for its potential applications in cancer treatment, rheumatoid arthritis, and other diseases. It has been shown to be a potent inhibitor of 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid, which is overexpressed in many types of cancer cells. By inhibiting 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid, DAPA can prevent the synthesis of thymidylate and inhibit DNA replication, leading to the death of cancer cells. DAPA has also been shown to have anti-inflammatory properties, making it a potential treatment for rheumatoid arthritis.
属性
CAS 编号 |
113811-42-0 |
|---|---|
产品名称 |
2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid |
分子式 |
C17H19N8O6P |
分子量 |
462.4 g/mol |
IUPAC 名称 |
2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid |
InChI |
InChI=1S/C17H19N8O6P/c18-13-12-14(25-17(19)24-13)21-6-10(22-12)5-20-9-3-1-8(2-4-9)15(26)23-11(16(27)28)7-32(29,30)31/h1-4,6,11,20H,5,7H2,(H,23,26)(H,27,28)(H2,29,30,31)(H4,18,19,21,24,25) |
InChI 键 |
GELPWSJJLNTEIH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CP(=O)(O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NC(CP(=O)(O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
同义词 |
2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphon o-propanoic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[3-(Hex-5-EN-1-YL)oxiran-2-YL]methanol](/img/structure/B56035.png)




![2-[5-[[1-(Carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid](/img/structure/B56041.png)



![7-[(1R,2R,3R)-3-Hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid;hydroxymethyl acetate](/img/structure/B56048.png)
![(2R,3R,4S)-3-acetamido-2-[(1R,2S)-3-(4-azido-2-nitrophenyl)sulfanyl-1,2-dihydroxypropyl]-4-hydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B56050.png)